molecular formula C8H10N2S2 B7725506 N'-(3-methylsulfanylphenyl)carbamimidothioic acid

N'-(3-methylsulfanylphenyl)carbamimidothioic acid

Cat. No.: B7725506
M. Wt: 198.3 g/mol
InChI Key: LXQSOEIIWYHVFA-UHFFFAOYSA-N
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Description

N’-(3-methylsulfanylphenyl)carbamimidothioic acid is an organosulfur compound characterized by the presence of a carbamimidothioic acid group attached to a 3-methylsulfanylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylsulfanylphenyl)carbamimidothioic acid typically involves the reaction of 3-methylsulfanylphenylamine with thiocyanate compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the carbamimidothioic acid group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity N’-(3-methylsulfanylphenyl)carbamimidothioic acid suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methylsulfanylphenyl)carbamimidothioic acid undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamimidothioic acid group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N’-(3-methylsulfanylphenyl)carbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its antimicrobial and anticancer properties, as it can interfere with cellular processes in pathogens and cancer cells.

    Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(3-methylsulfanylphenyl)carbamimidothioic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, making it effective as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Thiourea derivatives: Compounds like N,N’-dimethylthiourea share structural similarities and exhibit similar chemical reactivity.

    Sulfonimidates: These compounds also contain sulfur and nitrogen atoms and are used in similar applications, such as enzyme inhibition and material synthesis.

Uniqueness

N’-(3-methylsulfanylphenyl)carbamimidothioic acid is unique due to the presence of the 3-methylsulfanylphenyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other thiourea derivatives and sulfonimidates, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQSOEIIWYHVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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